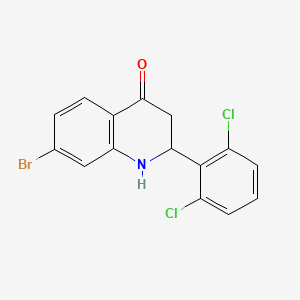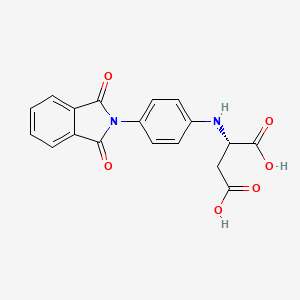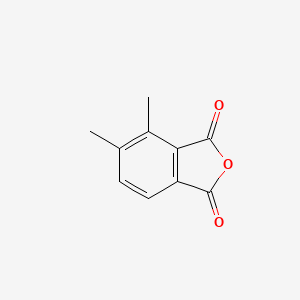
4-(Aminomethylidene)-3-phenyl-1,2-oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-4-(Aminomethylene)-3-phenylisoxazol-5(4H)-one is a chemical compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of an aminomethylene group and a phenyl group attached to the isoxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(Aminomethylene)-3-phenylisoxazol-5(4H)-one typically involves the reaction of appropriate precursors under specific conditions. One common method involves the condensation of 3-phenylisoxazol-5(4H)-one with an aminomethylene precursor. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for (Z)-4-(Aminomethylene)-3-phenylisoxazol-5(4H)-one are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(Z)-4-(Aminomethylene)-3-phenylisoxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The aminomethylene group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted isoxazole derivatives.
科学的研究の応用
Chemistry
In chemistry, (Z)-4-(Aminomethylene)-3-phenylisoxazol-5(4H)-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. Isoxazole derivatives have been shown to exhibit a range of biological properties, including antimicrobial, anti-inflammatory, and anticancer activities. Researchers investigate (Z)-4-(Aminomethylene)-3-phenylisoxazol-5(4H)-one for similar properties and its potential as a lead compound for drug development.
Medicine
In medicine, the compound’s potential therapeutic applications are explored. Its structure allows for interactions with various biological targets, making it a candidate for the development of new pharmaceuticals. Studies focus on its efficacy, safety, and mechanism of action in treating different medical conditions.
Industry
In the industrial sector, (Z)-4-(Aminomethylene)-3-phenylisoxazol-5(4H)-one is used in the synthesis of specialty chemicals and materials. Its reactivity and ability to form stable derivatives make it valuable in the production of polymers, coatings, and other advanced materials.
作用機序
The mechanism of action of (Z)-4-(Aminomethylene)-3-phenylisoxazol-5(4H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s aminomethylene group can form hydrogen bonds or electrostatic interactions with these targets, modulating their activity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.
類似化合物との比較
Similar Compounds
Ethyl 9-aminomethylene-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylates: These compounds exhibit similar aminomethylene groups and are studied for their tautomerism and isomerism.
9-dimethylaminomethylene derivatives: These compounds share structural similarities and are investigated for their chemical shifts and tautomeric structures.
Uniqueness
(Z)-4-(Aminomethylene)-3-phenylisoxazol-5(4H)-one is unique due to its specific isoxazole ring structure combined with the aminomethylene and phenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo a wide range of chemical reactions and its potential biological activities set it apart from other similar compounds.
特性
CAS番号 |
112532-07-7 |
|---|---|
分子式 |
C10H8N2O2 |
分子量 |
188.18 g/mol |
IUPAC名 |
4-methanimidoyl-3-phenyl-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C10H8N2O2/c11-6-8-9(12-14-10(8)13)7-4-2-1-3-5-7/h1-6,11-12H |
InChIキー |
PGJOYDQRAGXZPY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C(=O)ON2)C=N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 5-(benzyloxy)-1H-pyrrolo[2,3-C]pyridine-2-carboxylate](/img/structure/B12894288.png)

![3-(4-Chlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12894308.png)
![N,N-Bis[(diphenylphosphanyl)methyl]-3,5-dimethylaniline](/img/structure/B12894312.png)
![2-Phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12894315.png)

![Benzamide, 2-chloro-5-nitro-N-[4-(2-quinolinyloxy)phenyl]-](/img/structure/B12894323.png)





